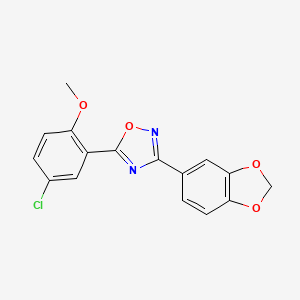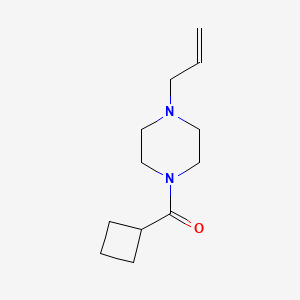![molecular formula C21H33N3O B5432856 N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5432856.png)
N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride, also known as Bupivacaine, is a local anesthetic drug used for pain management during surgical procedures. It is a potent and long-acting anesthetic agent that blocks nerve impulses, leading to numbness and loss of sensation in the affected area.
Wirkmechanismus
N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride works by blocking sodium channels in the nerve fibers, preventing the transmission of nerve impulses. This leads to a loss of sensation and muscle function in the affected area. This compound is a long-acting anesthetic agent, which means that it has a slower onset and longer duration of action compared to other local anesthetics.
Biochemical and Physiological Effects:
This compound has been shown to have both local and systemic effects on the body. Local effects include numbness, loss of sensation, and muscle weakness in the affected area. Systemic effects include decreased blood pressure, heart rate, and cardiac output. This compound has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride is a widely used local anesthetic agent in laboratory research due to its potency and long-acting properties. However, its use is limited by its potential toxicity, especially at higher doses. This compound has been shown to cause cardiac toxicity, which can be fatal in some cases. Careful dosing and monitoring are required when using this compound in laboratory experiments.
Zukünftige Richtungen
Future research on N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride could focus on developing safer and more effective local anesthetic agents. This could involve modifying the chemical structure of this compound to reduce its toxicity while maintaining its anesthetic properties. Additionally, further research could be done on the anti-inflammatory properties of this compound and their potential therapeutic applications.
Synthesemethoden
N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride is synthesized by the reaction of 4-chlorobenzonitrile with 1-butyl-4-piperidinol in the presence of sodium hydride. The resulting intermediate is then reacted with 3-pyrrolidinecarboxylic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride is widely used in clinical and laboratory research for its potent anesthetic properties. It is commonly used in animal models to induce local anesthesia and to study the effects of nerve block on pain perception. This compound has also been used in vitro to study the effects of local anesthetics on ion channels and membrane potential.
Eigenschaften
IUPAC Name |
N-[(1-butylpiperidin-4-yl)methyl]-3-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-2-3-11-24-12-8-17(9-13-24)15-23-21(25)19-6-4-5-18(14-19)20-7-10-22-16-20/h4-6,14,17,20,22H,2-3,7-13,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVCDAYDSXMYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CNC(=O)C2=CC=CC(=C2)C3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine](/img/structure/B5432786.png)
![5-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5432793.png)
![N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)methyl]phenyl}acetamide](/img/structure/B5432799.png)


![N,1-dimethyl-6-propyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5432814.png)
![5-imino-2-isobutyl-6-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5432822.png)

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-propylisonicotinamide](/img/structure/B5432830.png)
![4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5432836.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5432839.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5432844.png)
![1'-(4-chlorobenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5432859.png)
